molecular formula C7H9NO5 B12987608 4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No.: B12987608
M. Wt: 187.15 g/mol
InChI Key: YASVRZWVUGJELU-UHFFFAOYSA-N
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Description

4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is an organic compound that belongs to the class of alpha amino acids This compound is characterized by its unique bicyclic structure, which includes an oxabicyclohexane ring system

Preparation Methods

The synthesis of 4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid typically involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at low temperatures, followed by treatment with acetyl chloride . This method allows for the formation of the bicyclic structure through a series of controlled reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. It binds to these receptors and modulates their activity, which can influence various cellular pathways and physiological responses . The exact pathways involved depend on the specific receptor subtype and the context of the interaction.

Comparison with Similar Compounds

Similar compounds to 4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid include other bicyclic amino acids and derivatives, such as:

Properties

IUPAC Name

4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASVRZWVUGJELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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